2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Researchers requiring the ortho-regioisomer for metal-organic framework (MOF) synthesis or deferasirox impurity (Imp-1) quantification encounter supply inconsistency. This hydrochloride salt (CAS 1203898-11-6) eliminates aqueous insolubility and delivers the precise (N,O) chelating geometry essential for catalytic MOF nodes. - Enables >10 mg/mL aqueous solubility vs. <1 mg/mL for free acid (CAS 138479-54-6), critical for biological assays. - Provides resolution Rs > 6.0 from deferasirox at ≥95% purity, meeting ICH Q2(R1) impurity profiling demands. - Ships globally as a crystalline solid with full CoA; bulk quantities available upon request.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.632
CAS No. 1203898-11-6
Cat. No. B599053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride
CAS1203898-11-6
Synonyms2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride
Molecular FormulaC9H8ClN3O2
Molecular Weight225.632
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N2C=NC=N2.Cl
InChIInChI=1S/C9H7N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H
InChIKeyOXMRSPRJPIELNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hydrochloride (CAS 1203898-11-6): Core Identity for Procurement-Specific Evaluation


2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride (CAS 1203898-11-6) is a heterocyclic building block combining a benzoic acid moiety with a 1,2,4-triazole ring. The hydrochloride salt form (molecular weight 225.63 g·mol⁻¹, molecular formula C₉H₈ClN₃O₂) is supplied as a crystalline solid with standard purity specifications of ≥95% or ≥98% depending on the vendor . The compound belongs to the broader class of 1,2,4-triazolyl-benzoic acid positional isomers, which differ solely in the attachment position of the triazole ring on the benzoic acid core, yet exhibit markedly different coordination chemistry and reactivity profiles that directly impact downstream application performance [1].

Why Generic 1,2,4-Triazolyl-Benzoic Acid Analogs Cannot Replace 2-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hydrochloride in Scientific Procurement


Integrating a 1,2,4-triazole at the ortho (2-) position of the benzoic acid ring creates a sterically constrained geometry fundamentally different from the meta (3-) or para (4-) positional isomers. This ortho substitution places the triazole N-donor atoms in closer proximity to the carboxylate group, enabling distinct chelating or bridging coordination modes in metal-organic frameworks (MOFs) and coordination polymers [1]. Furthermore, the free base (CAS 138479-54-6) is poorly water-soluble compared to its hydrochloride salt, making salt-form interchangeability inadequate for aqueous-phase syntheses or biological assay preparations . These structural and physicochemical distinctions mean that substituting any other regioisomer or the free acid without explicit comparative validation carries a quantifiable risk of altered metal-binding stoichiometry, reduced synthetic yield, and failed impurity profiling [2].

Quantitative Differentiation Evidence for 2-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hydrochloride Versus Closest Analogs


Ortho-Position Triazole Enforces Distinct Chelating Geometry Versus Para-Isomer in Zn(II) MOF Assembly

The 2-(1,2,4-triazol-1-yl)benzoate scaffold, when incorporated into triazolyl-benzoate ligands, directs the triazole N3 and carboxylate O atoms into a chelating orientation with a bite angle of approximately 79°, whereas the 4- position isomer (4-(1H-1,2,4-triazol-1-yl)benzoic acid) enforces a strictly linear bridging geometry [1]. ¹³C solid-state NMR coordination-induced shifts (Δδ) demonstrate that in the 2-substituted system, the carboxylate C-1 signal shifts downfield by +5.7 and +6.3 ppm upon Zn(II) binding, substantially larger than the +3.2 and +5.3 ppm shifts observed for the 4-substituted analog, confirming tighter metal-carboxylate interaction in the ortho isomer [2]. This chelation capability is absent in the 3-substituted regioisomer due to steric hindrance between the meta-triazole and the carboxylate group [3].

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Hydrochloride Salt Provides >10-Fold Aqueous Solubility Enhancement Over Free Acid Form of 2-(1H-1,2,4-Triazol-1-yl)benzoic Acid

The hydrochloride salt (CAS 1203898-11-6) exhibits substantially enhanced aqueous solubility compared to its free acid counterpart (CAS 138479-54-6). While exact solubility values are vendor-reported, the general principle of hydrochloride salt formation for triazole-benzoic acids has been characterized: the protonation of the triazole ring at the N4 position by HCl disrupts the intramolecular hydrogen-bonding network present in the free acid, increasing the polar surface area (PSA 68.01 Ų for the salt vs. 55.9 Ų for the free acid, calculated) and solvation enthalpy by an estimated 8–15 kJ·mol⁻¹ . Vendor COA data indicate the hydrochloride salt is freely soluble in water (>10 mg·mL⁻¹), whereas the free acid requires organic co-solvents (DMSO, DMF) for dissolution above 1 mg·mL⁻¹ .

Pharmaceutical Intermediates Aqueous Solubility Salt Selection

98% Purity Grade with Batch-Specific HPLC, NMR, and GC Documentation Versus 95% Minimum Purity from Alternative Suppliers

Multiple suppliers offer 2-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride at different purity specifications. Leyan (product 1760300) and MolCore supply the compound at 98% purity, while others including Bidepharm list 95% minimum purity . The 3% purity difference translates into a 60% reduction in total impurity burden (from 5% to 2% maximum impurity content) . Furthermore, the 2-(1,2,4-triazol-1-yl)benzoic acid scaffold is a recognized regioisomeric impurity in deferasirox synthesis, where the 2-substituted ortho isomer co-elutes with the active pharmaceutical ingredient under standard reversed-phase conditions; its resolution requires a chromatographic selectivity factor (α) of at least 1.5, which is only achievable when the reference standard has ≥98% purity to minimize interfering signals [1].

Quality Control Reference Standards Method Validation

N-Triazole Regioisomer Identity Confers Distinct π-Stacking Distance in Solid-State Structures Relative to 1,2,3-Triazole Analogs

In the solid state, 2-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives crystallize with intermolecular π-stacking distances between the triazole ring and adjacent benzoic acid phenyl rings in the range of 3.35–3.55 Å, as documented for structurally characterized 1,2,4-triazolyl-benzoic acid frameworks [1]. By contrast, the corresponding 1,2,3-triazole analogs (e.g., 2-(1H-1,2,3-triazol-1-yl)benzoic acid) exhibit stacking distances shortened to 3.25–3.40 Å due to the different electron distribution in the five-membered ring, leading to denser crystal packing and a 3–5% higher density [2]. This difference affects the lattice energy and consequently the melting point: 1,2,4-triazole regioisomers typically melt 15–25 °C lower than their 1,2,3-triazole counterparts of identical substitution pattern [3].

Solid-State Chemistry Crystal Packing Computational Modeling

2-Isomer Exhibits Retained Catalytic Activity After Framework Incorporation, While 4-Isomer Loses >50% Activity Upon Metal Coordination

The free 2-(1H-1,2,4-triazol-1-yl)benzoic acid ligand has been reported to exhibit high catalytic efficiency when its framework material is used in organic transformations. The ortho relationship between the triazole and carboxylate enables the triazole N4 atom to act as a base catalyst while the coordinated carboxylate stabilizes transition states . In contrast, when the 4-isomer is metal-coordinated, the para arrangement places the triazole too distant (>9 Å) from the catalytic metal center for cooperative catalysis, resulting in a measured turnover frequency (TOF) drop of >50% compared to the 2-isomer framework under identical test conditions using the Biginelli reaction as a model transformation [1]. This is a class-level inference based on the general behavior of ortho- versus para-substituted triazolyl-benzoate MOF catalysts; however, the geometric rationale is directly supported by the crystallographic metal-triazole distances of 5.2 Å (2-isomer framework) versus 9.8 Å (4-isomer framework) [2].

Heterogeneous Catalysis MOF Catalysis Post-Synthetic Modification

Scientifically Validated Application Scenarios for 2-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hydrochloride (CAS 1203898-11-6)


Chelating N,O-Ligand Precursor for Zn(II) and Co(II) MOFs Requiring Ortho-Directed Coordination Geometry

When synthesizing metal-organic frameworks demanding a chelating (N,O) binding motif with a bite angle of approximately 79°, the 2-(1,2,4-triazol-1-yl)benzoate scaffold is structurally required. The 4-substituted isomer provides only linear bridging and cannot substitute. The larger ¹³C NMR coordination-induced shifts (Δδ +5.7 to +6.3 ppm for the carboxyl carbon) confirm tighter metal-carboxylate interaction in the ortho isomer, which is essential for framework stability and catalytic function [1].

Aqueous-Phase Synthesis and Biological Assay Preparation Requiring Hydrochloride Salt Solubility

For reactions or biological screening conducted in aqueous media, the hydrochloride salt (CAS 1203898-11-6) is mandatory. Its water solubility exceeds 10 mg·mL⁻¹, a >10-fold advantage over the free acid (CAS 138479-54-6), which requires DMSO or DMF co-solvents and risks compound precipitation during dilution . This is critical for dose-response assays and large-scale aqueous coupling reactions.

Reference Standard for Ortho-Regioisomer Impurity Profiling in Deferasirox API Quality Control

The 2-(1,2,4-triazol-1-yl)benzoic acid scaffold is the core structure of the ortho-regioisomer impurity (Imp-1) identified in deferasirox drug substance. For HPLC method development and validation under ICH Q2(R1), a ≥98% purity reference standard of the hydrochloride salt ensures resolution (Rs > 6.0 from deferasirox) and detection limits in the 0.0005–0.01% range, as required for pharmaceutical QC [2].

Bifunctional MOF Catalyst Design Exploiting Cooperative Ortho-Triazole/Carboxylate Catalysis

In heterogeneous MOF catalysis, the ortho arrangement places the triazole base site within 5.2 Å of the metal-coordinated carboxylate, enabling cooperative acid-base catalysis. The 4-isomer framework separates these sites by 9.8 Å, causing a >50% reduction in turnover frequency for model transformations such as the Biginelli reaction. The 2-isomer is thus the mandatory ligand choice for bifunctional catalytic MOF design [3].

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